molecular formula C12H10Br2O5 B3308234 (2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid CAS No. 937599-58-1

(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid

Cat. No.: B3308234
CAS No.: 937599-58-1
M. Wt: 394.01 g/mol
InChI Key: XPQKGLMVKYJGIJ-NSCUHMNNSA-N
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Description

(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid is an organic compound with a complex structure that includes bromine, methoxy, and acrylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a phenylacrylic acid derivative followed by esterification and subsequent hydrolysis to yield the final product. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a debrominated product.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce debrominated derivatives.

Scientific Research Applications

(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The bromine atoms and acrylic acid moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical reactions suggests a versatile mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzoic acid: Shares the dibromo and carboxylic acid functional groups but lacks the methoxy and acrylic acid moieties.

    3,5-Dibromo-4-methoxybenzoic acid: Similar structure but without the acrylic acid group.

    3,5-Dibromo-4-(2-methoxyethoxy)benzoic acid: Contains the dibromo and methoxyethoxy groups but differs in the position and type of the carboxylic acid group.

Uniqueness

(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid is unique due to its combination of bromine, methoxy, and acrylic acid functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-3-[3,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O5/c1-18-11(17)6-19-12-8(13)4-7(5-9(12)14)2-3-10(15)16/h2-5H,6H2,1H3,(H,15,16)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQKGLMVKYJGIJ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1Br)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid
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(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid
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(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid
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(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid
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(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid
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(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid

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